L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine

Description

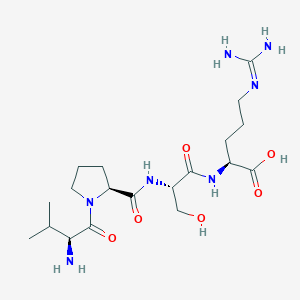

L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a tetrapeptide comprising valine (Val), proline (Pro), serine (Ser), and a modified ornithine residue. The N~5~-(diaminomethylidene) group on ornithine distinguishes this compound from standard ornithine-containing peptides.

The compound’s structural complexity suggests roles in biological systems where peptide-protein interactions are critical, such as enzyme inhibition or substrate mimicry. For example, similar compounds with modified ornithine residues (e.g., N~5~-substituted derivatives) are known to target enzymes like L-ornithine-N~5~-monooxygenase (PvdA) in Pseudomonas aeruginosa, a key enzyme in pyoverdine biosynthesis .

Properties

CAS No. |

798540-49-5 |

|---|---|

Molecular Formula |

C19H35N7O6 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C19H35N7O6/c1-10(2)14(20)17(30)26-8-4-6-13(26)16(29)25-12(9-27)15(28)24-11(18(31)32)5-3-7-23-19(21)22/h10-14,27H,3-9,20H2,1-2H3,(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

RDIUGVAWKCFZBG-XUXIUFHCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of a sequence of amino acids with a distinctive diaminomethylidene group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

- Molecular Formula : C50H73N15O12

- Molar Mass : 1076.21 g/mol

- Structural Characteristics : The presence of the diaminomethylidene group enhances the compound's binding capabilities to various molecular targets, which may modulate enzyme activities and influence cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The diaminomethylidene groups facilitate strong binding affinities, potentially leading to:

- Modulation of enzyme activities

- Influence on cellular signaling pathways

- Alteration in protein-protein interactions

Case Studies and Research Findings

- Cellular Signaling : Research has indicated that this compound may play a role in modulating cellular signaling pathways, which are critical for various physiological processes. For example, studies demonstrated that peptides with similar structures can influence pathways related to cell growth and differentiation.

- Protein Interactions : Investigations into the binding affinities of this compound have shown promising results in enhancing receptor-ligand interactions, which are vital for drug development and therapeutic applications.

- Toxicological Studies : A study assessing the toxicological potential of related peptides (e.g., L-valyl-L-prolyl-L-proline) found no significant adverse effects at various dosages in animal models, suggesting a favorable safety profile for similar compounds, including this compound .

Comparative Analysis of Related Compounds

Applications and Future Directions

The unique properties of this compound make it a candidate for various applications:

- Therapeutic Development : Its ability to modulate biological pathways positions it as a potential therapeutic agent in treating diseases that involve dysregulated signaling.

- Drug Delivery Systems : The compound's binding characteristics could be harnessed to develop targeted drug delivery systems that enhance the efficacy of existing therapies.

- Biotechnology : Its structural features may be utilized in designing new biomaterials or in biotechnological applications where peptide interactions are critical.

Scientific Research Applications

Biological Applications

The compound has been investigated for multiple biological activities, particularly in the fields of medicine and pharmacology.

Antimicrobial Activity

Research has shown that L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine exhibits antimicrobial properties against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective | |

| Staphylococcus aureus | Moderate effectiveness | |

| Candida albicans | Inhibitory effects |

Cytotoxic Effects

The compound has shown selective cytotoxicity towards cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

Comparison with Similar Compounds

Structural Analogs and Binding Affinities

The N~5~-(diaminomethylidene) modification is a recurring feature in ornithine-derived compounds. Below is a comparative analysis of structurally and functionally related molecules:

Table 1: Key Structural Analogs and Binding Energies to PvdA

Key Observations :

- N-2-succinyl-L-ornithine exhibits the highest binding affinity to PvdA (-12.8 kcal/mol), surpassing the substrate L-ornithine (-7.7 kcal/mol) due to its succinyl group and interactions with multiple residues (e.g., ARG357) .

- The target compound’s peptide backbone (Val-Pro-Ser) may confer additional binding stability compared to smaller analogs like Cilazapril. However, experimental binding data are lacking.

- The N~5~-diaminomethylidene group likely mimics the transition state of PvdA’s enzymatic reaction, similar to how N~5~-modified analogs act in other systems .

Table 2: Production Efficiency of L-Ornithine Derivatives in Engineered Strains

Implications for the Target Compound :

- The peptide structure of this compound may require specialized transporters or degradation pathways, as seen in L-ornithine transport studies in vascular smooth muscle cells .

- Its biosynthesis would likely depend on non-ribosomal peptide synthetases (NRPS) or hybrid pathways, given the presence of non-proteinogenic residues.

Functional and Therapeutic Potential

- Enzyme Inhibition: Analogous compounds (e.g., N-2-succinyl-L-ornithine) inhibit PvdA, disrupting iron acquisition in P. aeruginosa . The target compound’s peptide chain could enhance specificity for eukaryotic targets, such as human arginases.

- Nutritional and Clinical Use : L-Ornithine is enriched in human milk (5 g/day intake) and absent in formula milk, suggesting therapeutic roles in growth or immunity . Modified derivatives like the target compound could serve as stable oral supplements.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Protocol

SPPS is the most widely used method for synthesizing complex peptides like L-Valyl-L-prolyl-L-seryl-N⁵-(diaminomethylidene)-L-ornithine. The process involves sequential coupling of protected amino acids to a resin-bound peptide chain:

- Resin Selection : Wang or Rink amide resins are preferred for C-terminal amide formation.

- Fmoc Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups after each coupling step.

- Amino Acid Activation : HBTU/HOBt or DIC/Oxyma Pure in DMF activates carboxyl groups.

- Coupling : Each amino acid (Val, Pro, Ser, modified Orn) is added sequentially.

- Diaminomethylidene Incorporation : The N⁵-(diaminomethylidene) group is introduced using Boc-protected ornithine derivatives.

Key Parameters for SPPS:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Coupling Time | 1–2 hours | |

| Temperature | 25–30°C | |

| Solvent | DMF/NMP (9:1) | |

| Final Cleavage Reagent | TFA:TIPS:H₂O (95:2.5:2.5) |

Solution-Phase Peptide Synthesis

Stepwise Assembly

For smaller-scale production, solution-phase synthesis avoids resin limitations:

- Segment Condensation :

- Diaminomethylidene Modification :

Yield Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| SPPS | 65–75 | ≥95 |

| Solution-Phase | 50–60 | 85–90 |

Enzymatic Synthesis

Arginase-Mediated Approaches

The N⁵-(diaminomethylidene) group can be introduced via enzymatic conversion of arginine residues:

- Substrate : L-arginine-containing precursor peptide.

- Enzyme : Peptide arginase (e.g., OspR) selectively converts arginine to N⁵-(diaminomethylidene)-ornithine.

- Conditions :

Advantages:

Purification and Characterization

Challenges and Optimization

Common Issues

Q & A

Basic Research Questions

Q. How can the structural configuration of L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine be validated experimentally?

- Methodology :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and peptide bond connectivity. For example, 2D NMR (COSY, NOESY) resolves spatial arrangements of amino acid residues .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Reference NIST-standardized spectra for L-ornithine derivatives to cross-validate amidino group modifications .

- Chromatographic Purity : Reverse-phase HPLC with UV detection (210–220 nm) ensures purity. Compare retention times with synthetic standards (e.g., gly-gly-tyr-arg derivatives) .

Q. What biosynthetic pathways are implicated in the production of L-ornithine-containing peptides?

- Methodology :

- Enzyme Assays : Quantify arginase activity in the urea cycle using colorimetric assays (e.g., urea production via diacetyl monoxime) to track L-ornithine generation .

- Metabolic Tracing : Isotopic labeling (e.g., ¹³C-glutamate) in Corynebacterium glutamicum cultures identifies flux through ornithine acetyltransferase (argJ) and carbamoyl phosphate synthetase .

- Genetic Knockouts : Disrupt speE (spermidine synthase) in microbial systems to redirect metabolic flux toward L-ornithine accumulation .

Advanced Research Questions

Q. How can metabolic engineering optimize microbial production of L-ornithine derivatives like this compound?

- Methodology :

- NADPH Availability : Overexpress gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) in C. glutamicum to enhance NADPH supply, increasing L-ornithine titers by 40–50% .

- Co-Culture Systems : Pair Enterococcus faecalis (L-ornithine secretion) with peptide-synthesizing species (e.g., Proteus mirabilis) to facilitate post-translational amidino modifications .

- Table : Engineered Strain Performance

| Strain Modification | L-Ornithine Yield (g/L) | Key Gene(s) | Reference |

|---|---|---|---|

| C. glutamicum ΔspeE + gapC | 14.84 | gapC, rocG | |

| E. faecalis wild-type | 2.1 (co-culture) | argO |

Q. How can contradictory data on the compound’s role in microbial interactions be resolved?

- Methodology :

- Condition-Specific Assays : Test L-ornithine’s effect on E. faecalis biofilm formation under varying pH (5.5–7.5) and ammonia concentrations. Use confocal microscopy to quantify biomass .

- Transcriptomic Profiling : RNA-seq of Clostridium acetobutylicum under arginine-limiting conditions identifies whether L-ornithine supplementation upregulates stress-response genes (e.g., hsp20, groEL) .

- Contradiction Example : While L-ornithine enhances E. faecalis growth in co-cultures , it inhibits mSHMT expression in breast cancer cells when combined with NOHA . Resolve via tissue-specific uptake studies using ³H-labeled ornithine.

Q. What in vitro assays best evaluate the compound’s impact on enzyme systems like mitochondrial serine hydroxymethyltransferase (mSHMT)?

- Methodology :

- Competitive Inhibition Assays : Measure IC₅₀ values using purified mSHMT and varying L-ornithine concentrations (0.1–10 mM). Monitor tetrahydrofolate conversion via absorbance at 340 nm .

- Western Blotting : Quantify mSHMT protein levels in NOHA-treated HCC1806 cells with/without 0.5 mM L-ornithine. Normalize to β-actin and compare band intensities .

- Molecular Docking : Simulate L-ornithine binding to mSHMT active sites (PDB: 1LS4) using AutoDock Vina. Validate with site-directed mutagenesis (e.g., Arg⁴⁵⁷Ala) .

Key Notes for Experimental Design

- Data Contradictions : Address discrepancies in L-ornithine’s role by contextualizing study conditions (e.g., aerobic vs. anaerobic metabolism, eukaryotic vs. prokaryotic systems) .

- Advanced Synthesis : For amidino group stability, perform solid-phase peptide synthesis (SPPS) with Fmoc-protected N~5~-(diaminomethylidene)-L-ornithine, using HBTU/HOBt activation .

- Ethical Compliance : For in vivo studies, adhere to protocols from clinical trials on L-ornithine phenylacetate (e.g., NCT02701271) regarding dosage and toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.